N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(4-NITROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(4-NITROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a dibenzofuran core linked to a benzothiazole moiety via a sulfanyl acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(4-NITROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a dehydrating agent.
Synthesis of Benzothiazole Moiety: The benzothiazole unit is often prepared by the condensation of o-aminothiophenol with aldehydes.
Linking via Sulfanyl Acetamide Bridge: The final step involves the coupling of the dibenzofuran core with the benzothiazole moiety through a sulfanyl acetamide linkage, typically using thiolating agents and acylating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(4-NITROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and dibenzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Scientific Research Applications
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(4-NITROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(4-NITROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with a similar core structure but lacking the benzothiazole and sulfanyl acetamide groups.
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties but different linking groups.
Sulfonamide Compounds: Featuring similar sulfanyl linkages but different aromatic cores.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(4-NITROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of a dibenzofuran core, benzothiazole moiety, and sulfanyl acetamide bridge. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C28H18N4O4S2 |
---|---|
Molecular Weight |
538.6g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-[[6-[(4-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H18N4O4S2/c33-27(30-19-7-11-22-21-3-1-2-4-24(21)36-25(22)13-19)16-37-28-31-23-12-8-18(14-26(23)38-28)29-15-17-5-9-20(10-6-17)32(34)35/h1-15H,16H2,(H,30,33) |
InChI Key |
DEHSWKDYGQQRRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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